molecular formula C6H5ClF3N3 B1460896 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine CAS No. 1041559-81-2

6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine

Cat. No. B1460896
CAS RN: 1041559-81-2
M. Wt: 211.57 g/mol
InChI Key: ZOUCEAGYDFAIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine is a chemical compound with the molecular formula C6H5ClF3N3. It has a molecular weight of 211.57 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine is 1S/C11H14ClF3N4/c12-9-1-2-10 (18-17-9)16-5-8-3-4-19 (6-8)7-11 (13,14)15/h1-2,8H,3-7H2, (H,16,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources.

Scientific Research Applications

Herbicidal Properties

6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine and its derivatives have been studied for their herbicidal properties. For example, certain substituted pyridazinone compounds, including variations of 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine, have been found to inhibit the Hill reaction and photosynthesis in plants, which accounts for their phytotoxicity. These compounds are noted to be weaker inhibitors than atrazine, a well-known herbicide, but show promising attributes in resisting metabolic detoxification in plants and interfering with chloroplast development (Hilton et al., 1969).

Chemical Synthesis and Applications

The molecule has been a subject of interest in chemical synthesis, leading to the creation of various novel classes of compounds. For instance, novel synthesis methods have been developed for 6-amino-5-hydroxy-pyridazin-3(2H)-ones, which are derivatives of 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine. These methods involve condensation reactions with disubstituted amines, showcasing the molecule's utility in creating polyfunctional systems potentially useful in drug discovery (Dragovich et al., 2008).

Potential for Antiviral Activity

Derivatives of 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine have been investigated for their potential antiviral properties. For example, a study explored the synthesis of pyridazino[3,4-b][1,5]benzodiazepin-5-ones starting from related chemical structures. These compounds were evaluated as human immunodeficiency virus type 1 reverse transcriptase inhibitors, indicating the potential use of 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine derivatives in antiviral research (Heinisch et al., 1996).

Antimicrobial Research

Some derivatives of 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine have been synthesized and assessed for their antimicrobial activities. While many of these compounds have shown minimal activity, their synthesis and structural identification contribute to the broader understanding of pyridazinone compounds in antimicrobial research (Alonazy et al., 2009).

properties

IUPAC Name

6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF3N3/c7-4-1-2-5(13-12-4)11-3-6(8,9)10/h1-2H,3H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUCEAGYDFAIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1NCC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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